3-Ethoxycarbonyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-3-carboxylic acid
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Overview
Description
3-Ethoxycarbonyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-3-carboxylic acid is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxycarbonyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-3-carboxylic acid typically involves multiple steps, starting with the reaction of piperidine-3-carboxylic acid with ethyl chloroformate to introduce the ethoxycarbonyl group. Subsequently, the 9H-fluoren-9-ylmethoxycarbonyl group is introduced through a reaction with 9-fluorenylmethyl chloroformate under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reaction time to ensure high yield and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of substituted piperidines or other derivatives.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Applied in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 3-Ethoxycarbonyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes.
Comparison with Similar Compounds
Piperidine-3-carboxylic acid
Ethyl chloroformate
9-Fluorenylmethyl chloroformate
This compound's versatility and potential make it a valuable asset in scientific research and industrial applications. Its unique structure and reactivity profile offer exciting possibilities for future developments in various fields.
Properties
IUPAC Name |
3-ethoxycarbonyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO6/c1-2-30-22(28)24(21(26)27)12-7-13-25(15-24)23(29)31-14-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h3-6,8-11,20H,2,7,12-15H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIZDNGCUJFBFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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